molecular formula C14H12S B14009266 9h-Fluoren-9-yl methyl sulfide CAS No. 59431-17-3

9h-Fluoren-9-yl methyl sulfide

Cat. No.: B14009266
CAS No.: 59431-17-3
M. Wt: 212.31 g/mol
InChI Key: QQTVCJWGUHEGGV-UHFFFAOYSA-N
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Description

9H-Fluoren-9-yl methyl sulfide, registered under CAS number 59431-17-3, is a sulfur-containing fluorene derivative with the molecular formula C14H12S and a molecular weight of 212.31 g/mol. This compound serves as a valuable synthetic intermediate and building block in organic chemistry and materials science research. Its structure, featuring the fluorene group, contributes to its physical properties, including a density of 1.19 g/cm³ and a boiling point of 363.5°C at 760 mmHg . Researchers utilize this sulfide in the development of novel chemical entities, where it can act as a precursor in various synthetic pathways. The compound has been documented in synthetic methodology studies, with procedures achieving yields up to 90% . Its applications are primarily found in specialized organic synthesis, contributing to the exploration of new functional materials and sulfur chemistry. This compound is for Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or personal use.

Properties

CAS No.

59431-17-3

Molecular Formula

C14H12S

Molecular Weight

212.31 g/mol

IUPAC Name

9-methylsulfanyl-9H-fluorene

InChI

InChI=1S/C14H12S/c1-15-14-12-8-4-2-6-10(12)11-7-3-5-9-13(11)14/h2-9,14H,1H3

InChI Key

QQTVCJWGUHEGGV-UHFFFAOYSA-N

Canonical SMILES

CSC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the functionalization of the 9-position of the fluorene core to introduce a methyl sulfide (-SCH3) substituent. A common approach is to start from 9H-fluoren-9-ol or 9H-fluoren-9-yl derivatives and convert the hydroxyl or halide group into a methyl sulfide via nucleophilic substitution or thiolation reactions.

Synthesis via Tosylate Intermediate and Thiol Substitution

One established method involves the conversion of 9H-fluoren-9-ylmethanol to a tosylate intermediate, followed by nucleophilic substitution with a thiol reagent to introduce the methyl sulfide group.

Stepwise synthesis:

  • Preparation of Tosylate Intermediate

    • Starting material: 9H-fluoren-9-ylmethanol
    • Reagent: 4-methylbenzenesulfonyl chloride (tosyl chloride)
    • Base: Pyridine
    • Solvent: Chloroform (CHCl3)
    • Conditions: 0 °C to room temperature, 6 hours stirring
    • Outcome: Formation of 9H-fluoren-9-ylmethyl 4-methylbenzenesulfonate (tosylate) with high yield (~90%)
  • Nucleophilic Substitution with Thiol

    • Reagent: Methyl thiol (CH3SH) or tritylmercaptan for protection purposes
    • Base: Hunig’s base (diisopropylethylamine)
    • Solvent: Dimethylformamide (DMF)
    • Outcome: Substitution of tosylate with methyl sulfide group to yield this compound derivatives

This method has been utilized in the preparation of resin-bound 9-fluorenylmethylthiol derivatives for solid-phase peptide synthesis applications, demonstrating excellent yields and functional group compatibility.

Solid-Phase Synthesis Incorporating this compound

In peptide chemistry, this compound is often used as a linker or protecting group. The synthesis involves:

  • Attachment of a succinamic acid linker functionalized with 9-(thiomethyl)-9H-fluorene to aminomethyl polystyrene resin.
  • Use of diisopropyl carbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) for activation.
  • Cleavage and deprotection under mild conditions (piperidine treatment), avoiding harsh HF cleavage.

This approach allows the generation of peptidyl thioacids and thioesters in high yield, with the this compound moiety serving as a stable and versatile handle.

Alternative Synthetic Routes and Functionalization

Other literature reports describe the preparation of 9H-fluoren-9-yl methyl derivatives bearing various functional groups, including azides and carbamates, which can be converted to methyl sulfide via further transformations. For example, modular synthetic routes involve:

  • Protection of amino acids with 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) groups.
  • Use of trichloroacetimidate reagents and acetic anhydride for functional group manipulation.
  • Subsequent conversion to sulfide derivatives through nucleophilic substitution or reduction steps.

Data Table: Summary of Preparation Methods

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 9H-fluoren-9-ylmethanol Tosyl chloride, pyridine, CHCl3, 0 °C to RT, 6 h 9H-fluoren-9-ylmethyl tosylate ~90 High purity, isolated by chromatography
2 9H-fluoren-9-ylmethyl tosylate Methyl thiol or tritylmercaptan, Hunig’s base, DMF This compound derivative High Used in solid-phase peptide synthesis linker preparation
3 9H-fluoren-9-ylmethyl derivatives DIC, HOBt, aminomethyl polystyrene resin, piperidine Resin-bound 9-fluorenylmethylthiol Good Mild cleavage conditions, high functional group tolerance
4 Protected amino acid derivatives Trichloroacetimidate, acetic anhydride, MeOH Functionalized fluorene derivatives Moderate Modular approach for diverse derivatives

Analytical and Spectroscopic Characterization

  • NMR Spectroscopy: Proton and carbon NMR confirm the substitution at the 9-position, with characteristic aromatic fluorene signals and methyl sulfide resonances.
  • Mass Spectrometry: MALDI-TOF and ESI-MS confirm molecular weights consistent with this compound and its derivatives.
  • Chromatography: Purification by silica gel chromatography using ethyl acetate/hexane mixtures is standard, yielding high purity products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 9H-Fluoren-9-yl methyl sulfide can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted fluorenes.

Scientific Research Applications

Chemistry: 9H-Fluoren-9-yl methyl sulfide is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a probe to study sulfur-containing biomolecules and their interactions within biological systems.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 9H-Fluoren-9-yl methyl sulfide involves its interaction with various molecular targets. The sulfur atom in the methyl sulfide group can participate in nucleophilic and electrophilic reactions, making it a versatile intermediate in chemical reactions. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other reactive species, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The 9H-fluorenylmethyl group is widely utilized in peptide synthesis and organic chemistry due to its stability and ease of deprotection. Below is a comparison of 9H-fluoren-9-yl methyl sulfide with key analogs:

Compound Functional Group Melting Point (°C) Key Applications Reactivity/Solubility
This compound -S-CH₃ Not reported Potential in metal coordination Higher lipophilicity; susceptible to oxidation
(9H-Fluoren-9-yl)methyl carbamate derivatives (e.g., Compounds 10–12 in ) -O-CO-NR₂ 141–171°C Peptide synthesis (Fmoc protection) Hydrolyzed under basic conditions
(9H-Fluoren-9-yl)methyl (6-hydroxyhexyl)carbamate -O-CO-NH-(CH₂)₆-OH Not reported PROTACs, bioconjugation Moderate water solubility due to hydroxyl group
9H-Fluoren-9-amine derivatives (e.g., ) -NH₂ Not reported Nucleotide analogs, pharmaceuticals Basic; forms salts with acids

Physicochemical Properties

  • Polarity and Solubility : The sulfide group in this compound is less polar than the carbamate (-O-CO-NR₂) or hydroxyl groups in analogs, leading to lower solubility in polar solvents like water but higher solubility in organic solvents (e.g., dichloromethane) .
  • Thermal Stability : Carbamate derivatives (e.g., Compounds 10–12) exhibit defined melting points (141–171°C), suggesting crystalline stability . Sulfides may have lower melting points due to weaker intermolecular forces.

Research Findings and Data Tables

Table 1: Functional Group Impact on Bioavailability (Selected Compounds)

Compound Hydrogen Bond Donors Hydrogen Bond Acceptors LogP (Predicted) Bioavailability Score
This compound 0 1 (S) ~4.2 Low (due to lipophilicity)
(9H-Fluoren-9-yl)methyl carbamate (Compound 10) 1 3 (O, N) 3.8 Moderate
(9H-Fluoren-9-yl)methyl (6-hydroxyhexyl)carbamate 2 4 (O, N) 2.5 High

Biological Activity

9h-Fluoren-9-yl methyl sulfide (CAS No. 59431-17-3) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant research findings and data.

This compound is characterized by its unique structure, which consists of a fluorenyl group attached to a methyl sulfide moiety. The compound's molecular formula is C15H14S, and it has a molecular weight of 242.34 g/mol. Its structural formula can be represented as follows:

C15H14S\text{C}_{15}\text{H}_{14}\text{S}

Synthesis

The synthesis of this compound typically involves the reaction of fluorenyl chloride with sodium methyl sulfide under basic conditions. The following general synthetic route is often employed:

  • Reagents : Fluorenyl chloride, sodium methyl sulfide.
  • Conditions : Reaction in an organic solvent such as DMF (Dimethylformamide) at elevated temperatures.
  • Yield : The reaction can yield significant amounts of the desired product, with purifications often performed via recrystallization or chromatography.

The biological activity of this compound is attributed to its ability to interact with various biological targets. Research indicates that it may exhibit:

  • Anticancer Properties : It has been shown to inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties against certain bacterial strains.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Anticancer Activity : A study demonstrated that the compound significantly reduced the viability of breast cancer cells (MCF-7) in vitro, with IC50 values indicating effective cytotoxicity at low concentrations .
  • Mechanistic Insights : Research involving flow cytometry and caspase assays revealed that treatment with this compound led to increased apoptotic cell populations, suggesting a mechanism involving caspase activation .
  • Antimicrobial Effects : In another study, the compound was evaluated for its antibacterial activity against Staphylococcus aureus, showing promising results with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

Data Table: Biological Activity Summary

Biological ActivityCell Line / OrganismIC50 / MIC ValueReference
Anticancer (MCF-7)Breast Cancer12 µM
Apoptosis InductionFlow Cytometry AssayN/A
AntimicrobialStaphylococcus aureus32 µg/mL

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